An In-depth Technical Guide to Tripeptidyl-peptidase 3 (DPP3) for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tripeptidyl-peptidase 3 (DPP3) for Researchers, Scientists, and Drug Development Professionals
An Overview of a Multifaceted Enzyme Implicated in Cardiovascular Homeostasis, Oxidative Stress, and Oncology
Tripeptidyl-peptidase 3 (DPP3), a ubiquitously expressed zinc-dependent metallopeptidase, has emerged from a relatively obscure housekeeping enzyme to a protein of significant interest in cardiovascular disease, oncology, and cellular stress responses. Initially characterized by its ability to cleave dipeptides from the N-terminus of various oligopeptides, recent research has unveiled its critical roles in modulating key signaling pathways, including the renin-angiotensin system (RAS) and the Keap1-Nrf2 oxidative stress response pathway.[1][2][3] This guide provides a comprehensive technical overview of DPP3, consolidating current knowledge on its biochemical properties, physiological functions, and pathological implications, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.
Core Properties and Function
DPP3, encoded by the DPP3 gene, is a cytosolic enzyme belonging to the M49 metallopeptidase family.[4][5] It plays a role in the terminal stages of intracellular protein turnover by hydrolyzing peptides ranging from three to ten amino acids in length.[6] The enzyme's active site contains a single zinc ion, crucial for its catalytic activity.
Substrate Specificity and Kinetics
DPP3 exhibits broad substrate specificity, with a preference for peptides containing arginine at the N-terminus.[7] Its most physiologically relevant substrates include key components of the renin-angiotensin system and endogenous opioid peptides. Kinetic studies have begun to quantify the efficiency of DPP3-mediated cleavage of these substrates.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Species | Reference(s) |
| Angiotensin-(1–7) | 12 | 5.5 (nmol/min/µg) | 4.58 x 10⁵ | Human | [8] |
| Angiotensin-(3–7) | 3 | 17.9 (nmol/min/µg) | 5.97 x 10⁶ | Human | [8] |
| Leu-enkephalin | 3.6 (K_d_) | - | - | Human | [9] |
| Arg-Arg-β-naphthylamide | - | - | - | - | [10] |
Table 1: Kinetic Parameters of Human DPP3 for Various Substrates. Note: k_cat_ for Angiotensin-(1-7) and Angiotensin-(3-7) were reported in nmol/min/µg protein. Further studies are needed to determine the precise k_cat_ in s⁻¹ for a comprehensive comparison. K_d_ (dissociation constant) is provided for Leu-enkephalin as a measure of binding affinity.
Inhibitors of DPP3
A growing number of inhibitors have been identified for DPP3, ranging from small molecules to antibodies. These inhibitors are crucial tools for studying the physiological roles of DPP3 and hold therapeutic potential.
| Inhibitor | Type | IC₅₀/K_i_ | Target Species | Reference(s) |
| Procizumab | Monoclonal Antibody | - | Human | [11] |
| JMV-390 | Small Molecule (Metallopeptidase inhibitor) | 1.4 nM (IC₅₀) | Human | [10] |
| Fluostatin A | Small Molecule (Streptomyces-derived) | 1.4 µM (IC₅₀), 14.2 µM (K_i_) | Human | [12][13] |
| Fluostatin B | Small Molecule (Streptomyces-derived) | 74 µM (IC₅₀) | Human | [12] |
| Kaempferol | Small Molecule (Flavonoid) | 32.9 µM (IC₅₀) | Human | [13] |
| Quercetin | Small Molecule (Flavonoid) | 74.1 µM (IC₅₀) | Human | [13] |
Table 2: Inhibitors of DPP3. Note: IC₅₀ and K_i_ values are provided as reported in the literature. The specific IC₅₀ for Procizumab has not been publicly disclosed.
Role in Key Signaling Pathways
DPP3's influence extends beyond simple peptide degradation, with significant non-catalytic roles in major signaling pathways.
The Renin-Angiotensin System (RAS)
DPP3 is a key regulator of the RAS, a critical hormonal cascade in blood pressure control and cardiovascular homeostasis. DPP3 efficiently degrades Angiotensin II, the primary effector of the RAS, as well as other angiotensin peptides.[14][15] By cleaving Angiotensin II, DPP3 can modulate vasoconstriction and renal function.[6][11] Elevated levels of circulating DPP3 have been associated with a blunted RAS response, potentially contributing to hypotension in conditions like septic shock.[16]
Caption: DPP3 degrades Angiotensin II, a key effector of the RAS.
The Keap1-Nrf2 Oxidative Stress Response Pathway
DPP3 plays a crucial, non-catalytic role in the cellular defense against oxidative stress through its interaction with the Keap1-Nrf2 pathway.[17][18] Under conditions of oxidative stress, DPP3 can bind to Keap1, a negative regulator of the transcription factor Nrf2. This interaction prevents the Keap1-mediated ubiquitination and subsequent degradation of Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.[17]
Caption: DPP3 promotes Nrf2-mediated antioxidant response.
Tissue Expression
DPP3 is widely expressed in human tissues, with particularly high levels observed in the adrenal gland, colon, and esophagus.[4][5][19] Its expression has also been noted in various immune cells. Quantitative data on DPP3 protein levels in different tissues is still emerging.
| Tissue | Expression Level | Method | Reference(s) |
| Placenta | Detected | Protein level | [19] |
| Erythrocytes | Detected | Protein level | [19] |
| Mucosa of transverse colon | High | Gene expression | [19] |
| Esophageal Cancer Tissue | Elevated vs. Normal | IHC, qRT-PCR | [5] |
| Plasma (Healthy) | 58.6 ± 20.5 U/L | Enzyme Capture Assay | [20][21] |
Table 3: Expression of DPP3 in Human Tissues and Plasma. Note: Expression levels are reported as detected, high, or elevated based on the cited studies. Quantitative data in U/L is available for plasma. Further research is required to establish standardized quantitative expression levels across a broader range of tissues.
Experimental Protocols
Fluorogenic DPP3 Activity Assay
This protocol is adapted from commercially available kits and is suitable for screening DPP3 inhibitors or measuring enzyme kinetics.
Materials:
-
Purified recombinant human DPP3
-
DPP3 assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic DPP3 substrate (e.g., Arg-Arg-β-naphthylamide or a commercially available proprietary substrate)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate to the desired working concentration in DPP3 assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1% DMSO).
-
Add a fixed volume of diluted test compound or vehicle control to the wells of the 96-well plate.
-
Add a fixed volume of diluted DPP3 enzyme to each well to initiate the reaction. The final enzyme concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
For IC₅₀ determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Caption: Workflow for a fluorogenic DPP3 inhibitor screening assay.
Luminometric Immunoassay (LIA) for DPP3 Concentration
This protocol provides a general outline for a sandwich-type immunoassay to quantify DPP3 protein levels in biological samples.[20][22]
Materials:
-
Microtiter plates pre-coated with a capture anti-DPP3 antibody
-
DPP3 standards of known concentrations
-
Biological samples (e.g., plasma, serum, tissue lysates)
-
Detection anti-DPP3 antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a luminescent tag
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the DPP3 standards in assay buffer.
-
Add standards and samples to the wells of the antibody-coated microtiter plate.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow DPP3 to bind to the capture antibody.
-
Wash the plate multiple times with wash buffer to remove unbound components.
-
Add the detection antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Wash the plate again to remove unbound detection antibody.
-
If using an enzyme-conjugated detection antibody, add the chemiluminescent substrate.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve by plotting the luminescence of the standards against their known concentrations.
-
Determine the concentration of DPP3 in the samples by interpolating their luminescence values on the standard curve.
Enzyme Capture Activity (ECA) Assay
This assay specifically measures the enzymatic activity of DPP3 captured from a biological sample.[20][22]
Materials:
-
Microtiter plates pre-coated with a capture anti-DPP3 antibody
-
DPP3 activity standards
-
Biological samples
-
Wash buffer
-
Fluorogenic DPP3 substrate
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Add DPP3 activity standards and samples to the wells of the antibody-coated microtiter plate.
-
Incubate to allow the capture of DPP3.
-
Wash the plate thoroughly to remove all other components of the sample.
-
Add the fluorogenic DPP3 substrate dissolved in assay buffer to each well.
-
Incubate at a constant temperature, protected from light.
-
Measure the fluorescence at appropriate intervals to determine the rate of substrate cleavage.
-
Generate a standard curve by plotting the activity of the standards against their known concentrations.
-
Determine the DPP3 activity in the samples from the standard curve.
Conclusion and Future Directions
Tripeptidyl-peptidase 3 is a multifaceted enzyme with significant implications for human health and disease. Its roles in regulating the renin-angiotensin system and the Keap1-Nrf2 pathway position it as a promising therapeutic target for cardiovascular diseases, conditions associated with oxidative stress, and certain cancers. The development of specific and potent inhibitors, such as the monoclonal antibody Procizumab, underscores the therapeutic potential of targeting DPP3.
Future research should focus on several key areas:
-
Elucidating the full spectrum of DPP3 substrates to better understand its physiological roles.
-
Developing more specific small molecule inhibitors to facilitate both research and therapeutic applications.
-
Establishing standardized quantitative assays for DPP3 expression and activity in various tissues to clarify its role as a biomarker.
-
Conducting further preclinical and clinical studies to validate DPP3 as a therapeutic target in various disease models.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of DPP3 and harness its therapeutic potential. The provided data and protocols should serve as valuable resources for designing and executing future studies in this exciting and rapidly evolving field.
References
- 1. DPP3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. DPP3: From biomarker to therapeutic target of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of DPP3 in modulating oncological features and oxidative stress response in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP3 expression promotes cell proliferation and migration in vitro and tumour growth in vivo, which is associated with poor prognosis of oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circulating Dipeptidyl Peptidase 3 Modulates Systemic and Renal Hemodynamics Through Cleavage of Angiotensin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting high circulating dipeptidyl peptidase 3 in circulatory failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of dipeptidyl peptidase 3 as the Angiotensin-(1–7) degrading peptidase in human HK-2 renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Circulating Dipeptidyl Peptidase 3 Modulates Systemic and Renal Hemodynamics Through Cleavage of Angiotensin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Dipeptidyl peptidase 3 modulates the renin–angiotensin system in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase 3 modulates the renin-angiotensin system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New diagnostic tool for the management of patients with sepsis: Dipeptidyl Peptidase 3 (DPP3) - sphingotec.com [sphingotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Interdisciplinary Study of the Effects of Dipeptidyl-Peptidase III Cancer Mutations on the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uniprot.org [uniprot.org]
- 20. researchgate.net [researchgate.net]
- 21. Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
